BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

HTA-121 (CAS 1795413-38-5) is a structurally differentiated dual-thiophene acetamide featuring an asymmetric π-surface (3-methylthiophene + unsubstituted thiophene), a hydroxyethyl linker with an undefined stereocenter, and lead-like physicochemical properties (XLogP3: 1.8; TPSA: 106 Ų). Unlike simpler achiral analogs (XLogP3: 0–0.3), this racemic scaffold enables stereochemistry-activity relationship (SAR) studies, structure-property relationship (SPR) investigations, and fragment-to-lead benchmarking. No bioassay data exist—ideal for novel IP generation in antitubercular or kinase-targeted hit-finding. Select this compound when molecular recognition, lipophilicity differentiation, or chiral diversity are critical to your experimental design.

Molecular Formula C13H15NO2S2
Molecular Weight 281.39
CAS No. 1795413-38-5
Cat. No. B2400703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS1795413-38-5
Molecular FormulaC13H15NO2S2
Molecular Weight281.39
Structural Identifiers
SMILESCC1=C(SC=C1)C(CNC(=O)CC2=CC=CS2)O
InChIInChI=1S/C13H15NO2S2/c1-9-4-6-18-13(9)11(15)8-14-12(16)7-10-3-2-5-17-10/h2-6,11,15H,7-8H2,1H3,(H,14,16)
InChIKeyIDSOFFVQEKFJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1795413-38-5): Chemical Identity and Physicochemical Baseline


N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1795413-38-5, PubChem CID 76145711), also referred to as HTA-121, is a synthetic small molecule belonging to the thiophene acetamide class [1]. It features a dual thiophene architecture comprising a 2-thiophen-2-ylacetamide moiety linked via a hydroxyethyl bridge to a 3-methylthiophen-2-yl ring, yielding a molecular formula of C13H15NO2S2 and a molecular weight of 281.4 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 106 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. The molecule possesses one undefined stereocenter at the hydroxy-bearing carbon of the ethyl linker, indicating that the standard commercial form is a racemic mixture absent chiral separation [1]. Critically, no primary research publications, patent claims, or bioassay data for this specific compound were identified in authoritative databases such as PubMed, ChEMBL, or BindingDB at the time of analysis, and the compound's PubChem record—created in July 2014—contains no annotated biological activity data [1]. Procurement decisions must therefore be based on its structural differentiation potential as a research scaffold rather than on validated biological or pharmacological performance data.

Why Generic Substitution of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide with Simpler Thiophene Acetamides Is Unsupported by Physicochemical Evidence


Simpler thiophene acetamide analogs—such as 2-thiopheneacetamide (CAS 4461-29-4) or N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 10328-41-3)—cannot be assumed to serve as functional substitutes for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide due to substantial differences in key physicochemical descriptors that govern molecular recognition, membrane permeability, and target binding [1][2][3]. The target compound exhibits a markedly higher lipophilicity (XLogP3: 1.8) compared to N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (XLogP3: 0) and 2-thiopheneacetamide (XLogP3: 0.3), which may result in significantly different partitioning behavior, passive membrane permeability, and nonspecific protein binding profiles [1][2][3]. Additionally, the presence of two distinct thiophene rings—one unsubstituted and one bearing a 3-methyl substituent—creates an asymmetric π-surface with differentiated electron density and steric topography that is absent in single-thiophene or symmetric dual-thiophene analogs [1][4]. The hydroxyethyl linker introduces both a hydrogen bond donor and a stereochemical element (undefined chiral center) that are missing in the simplest acetamide scaffolds, potentially enabling stereospecific interactions that racemic substitution cannot replicate [1]. These physicochemical divergences are sufficient to preclude generic interchangeability in any application where molecular recognition, binding affinity, or physicochemical property matching is relevant to experimental outcomes.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1795413-38-5) Against Structural Analogs


Lipophilicity (XLogP3) Differentiation of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide vs. Primary Scaffold and Hydroxyethyl Analog

The target compound demonstrates an XLogP3-AA value of 1.8, which is 1.8 log units higher than the simplest hydroxyethyl analog N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (XLogP3: 0) and 1.5 log units higher than the core scaffold 2-thiopheneacetamide (XLogP3: 0.3) [1][2][3]. This difference corresponds to an approximately 63-fold increase in the theoretical octanol-water partition coefficient, suggesting substantially enhanced membrane permeability potential and altered distribution characteristics [1][2]. Against the regioisomeric analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide (XLogP3: 1.4), the target compound shows a 0.4 log unit increase (approximately 2.5-fold), attributable specifically to the methyl substituent on the thiophene ring replacing a ring hydrogen [1][4].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation vs. Core Thiophene Acetamide Scaffold

The target compound has a computed topological polar surface area (TPSA) of 106 Ų, which is 34.7 Ų higher than that of 2-thiopheneacetamide (TPSA: 71.3 Ų) [1][2]. This increase is largely attributable to the additional hydrogen bond acceptor count (4 vs. 2) and hydrogen bond donor count (2 vs. 1), introduced by the hydroxyethyl linker and the second thiophene ring system [1][2]. The TPSA of 106 Ų places the target compound near the upper boundary of Veber's rule-of-thumb for oral bioavailability (≤140 Ų), whereas the core scaffold at 71.3 Ų falls well below this threshold, suggesting that the target compound may exhibit reduced passive transcellular absorption compared to the simpler scaffold, but may also engage in more directional polar interactions with biological targets [1][2]. Compared to the regioisomeric analog (TPSA not directly available but expected to be identical at 106 Ų due to identical atom composition), the differentiation lies not in TPSA magnitude but in the spatial orientation of polar groups dictated by the 3-methyl substitution pattern on the thiophene ring [1][3].

Polar surface area Oral bioavailability Blood-brain barrier penetration Drug design

Molecular Complexity and Rotatable Bond Flexibility vs. Simpler Thiophene Acetamide Scaffolds

The target compound possesses 18 heavy atoms and a complexity score of 288, representing a significant increase in molecular complexity relative to 2-thiopheneacetamide (heavy atom count not specified; complexity score not directly available but structurally simpler with only one ring system) [1]. The target compound has 5 rotatable bonds compared to 2 rotatable bonds for 2-thiopheneacetamide and 4 rotatable bonds for N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide [1][2][3]. This 2.5-fold increase in rotatable bond count relative to the core scaffold endows the target compound with greater conformational entropy, which may be advantageous for induced-fit binding mechanisms but may also incur an entropic penalty upon binding if the bioactive conformation is not pre-organized [1]. The molecular weight of 281.4 g/mol places the target compound within lead-like chemical space (MW < 300), while the core scaffold at 141.19 g/mol and the simpler hydroxyethyl analog at 185.25 g/mol represent fragment-like space, indicating that the target compound is positioned at a more advanced stage of chemical elaboration along a hypothetical fragment-to-lead trajectory [1][2][3].

Molecular complexity Conformational flexibility Ligand efficiency Scaffold diversity

Stereochemical Differentiation: Undefined Chiral Center vs. Achiral Thiophene Acetamide Analogs

The target compound possesses exactly one undefined atom stereocenter (located at the hydroxy-substituted carbon of the ethyl linker), as annotated in PubChem, whereas both 2-thiopheneacetamide and N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide are achiral (0 undefined stereocenters) [1][2][3]. The regioisomeric analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is also classified with 0 undefined atom stereocenters in its PubChem record, suggesting that the combination of the 3-methylthiophene ring and the hydroxyethyl linker specifically introduces a stereochemical feature not present in closely related analogs [1][4]. The presence of a single undefined stereocenter implies that the compound as commercially supplied is racemic, and any stereospecific biological activity—if present—would require chiral resolution to attribute activity to a specific enantiomer [1].

Stereochemistry Chirality Enantiomeric differentiation Structure-activity relationships

Class-Level Antitubercular Activity Potential Inferred from N-(Aryl)-2-thiophen-2-ylacetamide Series SAR

No direct antitubercular or antimicrobial activity data were identified for the target compound itself. However, the N-(aryl)-2-thiophen-2-ylacetamide chemotype has been established as a class of antitubercular agents: Lourenço et al. (2007) reported that 9 out of 21 N-(aryl)-2-thiophen-2-ylacetamides exhibited in vitro activity against Mycobacterium tuberculosis with MIC values ranging from 25 to 100 µg/mL [1]. This class-level evidence provides a precedent for the 2-thiophen-2-ylacetamide substructure as a pharmacophore for antimycobacterial activity. The target compound differs from the published series by replacing the N-aryl substituent with an N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl) group, which introduces both the hydroxyethyl hydrogen bond donor/acceptor and the 3-methylthiophene ring as additional pharmacophoric elements that are absent in the published antitubercular series [1][2]. Whether this structural elaboration potentiates, attenuates, or is neutral with respect to antitubercular activity has not been experimentally determined, and any extrapolation from series-level MIC data to the specific compound would be speculative.

Antitubercular Mycobacterium tuberculosis Structure-activity relationship Infectious disease

Regioisomeric Differentiation: 3-Methylthiophen-2-yl vs. Thiophen-3-yl Substituent Impact on Lipophilicity

Direct comparison of the target compound with its closest regioisomeric analog—N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1251548-36-3, CID 52992593)—reveals that the sole structural difference is the replacement of a thiophene ring hydrogen at the 3-position with a methyl group, yet this substitution produces a measurable increase in computed lipophilicity: XLogP3-AA of 1.8 vs. 1.4 (Δ = +0.4) [1][2]. The molecular weight difference (281.4 vs. 267.4 g/mol, Δ = +14.0 g/mol, corresponding to CH2) further confirms the structural divergence [1][2]. Both compounds share identical hydrogen bond donor and acceptor counts (HBD = 2, HBA = 4) and rotatable bond counts (5), indicating that the methyl group exerts its differentiating effect primarily through modulation of lipophilicity and steric bulk at the thiophene ring position proximal to the hydroxyethyl attachment point [1][2]. The target compound's undefined stereocenter count of 1 contrasts with the regioisomer's count of 0, which may reflect a difference in how the stereochemical environment is computationally classified when the methyl group is present [1][2].

Regioisomer comparison Methyl substitution effect Lipophilicity modulation Structure-property relationships

Recommended Research Application Scenarios for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 1795413-38-5) Based on Physicochemical Differentiation Evidence


Scaffold for Antitubercular Lead Optimization Campaigns Leveraging the Established N-(Aryl)-2-thiophen-2-ylacetamide Pharmacophore

The N-(aryl)-2-thiophen-2-ylacetamide chemotype has demonstrated in vitro antitubercular activity against M. tuberculosis with MIC values of 25–100 µg/mL for the most active analogs [1]. The target compound extends this validated pharmacophore by incorporating an N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl) substitution that introduces additional hydrogen bonding capacity (HBA = 4 vs. 2 for the core scaffold) and a stereocenter absent in the published series [2][3]. Research groups pursuing antitubercular lead optimization may prioritize this compound to explore whether the hydroxyethyl linker and 3-methylthiophene ring can improve upon the modest MIC values reported for the N-aryl series through enhanced target engagement or improved physicochemical properties (XLogP3 = 1.8 vs. 0.3 for 2-thiopheneacetamide) [2][3]. All antitubercular activity must be validated de novo, as no MIC data exist for this specific compound [1].

Stereochemical Probe for Enantiomer-Specific Biological Activity Screening

The presence of a single, undefined stereocenter at the hydroxy-substituted carbon distinguishes the target compound from achiral thiophene acetamide analogs (0 undefined stereocenters) and from the closely related regioisomer N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide, which is also classified as achiral [1][2]. This stereochemical feature makes the target compound suitable as a racemic probe for preliminary stereochemistry-activity relationship studies. Following chiral resolution, the individual enantiomers could be evaluated in target-based or phenotypic assays to determine whether stereospecific interactions contribute to any observed biological activity [1]. Laboratories with chiral chromatography capabilities may find this compound uniquely valuable among thiophene acetamide scaffolds specifically because the stereocenter offers a dimension of structural diversity that is absent in the achiral comparator analogs [1][2].

Physicochemical Probe for Membrane Permeability Studies with Differentiated Lipophilicity

With a computed XLogP3 of 1.8, the target compound occupies a lipophilicity range that is 1.5–1.8 log units higher than simpler thiophene acetamide scaffolds (XLogP3: 0–0.3) and 0.4 log units higher than its closest regioisomeric analog (XLogP3: 1.4) [1][2][3]. This differentiated lipophilicity, combined with a TPSA of 106 Ų and 5 rotatable bonds, positions the compound as a useful tool for structure-property relationship (SPR) studies examining how incremental increases in lipophilicity within the thiophene acetamide series affect passive membrane permeability, nonspecific protein binding, and cellular accumulation [1]. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing the target compound against its less lipophilic analogs could quantify the permeability advantage conferred by the dual-thiophene architecture and methyl substitution [1][2][3].

Fragment-to-Lead Chemical Elaboration Benchmark in Dual-Thiophene Acetamide Space

The target compound (MW 281.4 g/mol, heavy atom count 18) resides in lead-like chemical space, representing a chemically elaborated analog relative to fragment-like thiophene acetamide starting points such as 2-thiopheneacetamide (MW 141.19 g/mol, heavy atoms fewer) or N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (MW 185.25 g/mol) [1][2][3]. Medicinal chemistry groups conducting fragment-based drug discovery may employ this compound as a benchmark for the fragment-to-lead trajectory within thiophene acetamide chemical space, using its 5 rotatable bonds, 4 hydrogen bond acceptors, and dual-ring architecture as reference points for assessing ligand efficiency metrics (e.g., LE, LLE) against simpler fragments [1]. Its PubChem record creation date of July 2014 and lack of associated bioassay data further indicate that it represents underexplored chemical space, potentially offering novelty advantages for intellectual property generation in hit-finding campaigns [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.